Hydroxycitronellal dimethyl acetal Hydroxycitronellal dimethyl acetal 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol, also known as hydroxycitronella dimethyl acetal or citronellal hydrate dimethylacetal, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 8, 8-dimethoxy-2, 6-dimethyl-2-octanol is primarily located in the membrane (predicted from logP). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol has a green, lily, and rose acetate taste.
Brand Name: Vulcanchem
CAS No.: 141-92-4
VCID: VC21009524
InChI: InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3
SMILES: CC(CCCC(C)(C)O)CC(OC)OC
Molecular Formula: C12H26O3
Molecular Weight: 218.33 g/mol

Hydroxycitronellal dimethyl acetal

CAS No.: 141-92-4

Cat. No.: VC21009524

Molecular Formula: C12H26O3

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Hydroxycitronellal dimethyl acetal - 141-92-4

Specification

Description 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol, also known as hydroxycitronella dimethyl acetal or citronellal hydrate dimethylacetal, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 8, 8-dimethoxy-2, 6-dimethyl-2-octanol is primarily located in the membrane (predicted from logP). 8, 8-Dimethoxy-2, 6-dimethyl-2-octanol has a green, lily, and rose acetate taste.
CAS No. 141-92-4
Molecular Formula C12H26O3
Molecular Weight 218.33 g/mol
IUPAC Name 8,8-dimethoxy-2,6-dimethyloctan-2-ol
Standard InChI InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3
Standard InChI Key QCJVKUULZGKQDG-UHFFFAOYSA-N
SMILES CC(CCCC(C)(C)O)CC(OC)OC
Canonical SMILES CC(CCCC(C)(C)O)CC(OC)OC

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